

2,5-Dimethylfuran-3-thiol chemical properties and structure

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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

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An In-Depth Technical Guide to **2,5-Dimethylfuran-3-thiol**: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethylfuran-3-thiol** (DMFT), a potent sulfur-containing heterocyclic aroma compound. Valued for its intense meaty, roasted, and savory characteristics, DMFT is a critical component in the flavor and fragrance industry. This document delves into its chemical structure, physicochemical properties, organoleptic profile, and chemical reactivity, with a particular focus on its inherent instability. Furthermore, it outlines standard analytical methodologies for its identification and quantification, details its primary applications in food systems, and provides rigorous protocols for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this high-impact flavor chemical.

Introduction and Significance

2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a volatile organic compound that has been identified as a key character-impact aroma molecule in various cooked foods, including boiled meats and chicken broth.^[1] Its significance lies in its exceptionally low odor threshold and its complex, desirable organoleptic profile, which is described as meaty, sulfurous, and reminiscent of roasted chicken.^{[1][2]} As a flavoring agent, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under FEMA number 3451.^{[3][4]}

The unique sensory properties of DMFT are derived from the synergistic combination of its furan scaffold and the reactive thiol group at the C3 position. While this structure is responsible for its sought-after aroma, it also introduces significant chemical instability, primarily through oxidative pathways.^{[5][6]} Understanding the interplay between its structure, aroma, and reactivity is paramount for its effective application in commercial products and for its synthesis and handling in a research context.

Chemical Identity and Structure

The unambiguous identification of **2,5-Dimethylfuran-3-thiol** is crucial for scientific and regulatory purposes. Its fundamental identifiers and structural details are summarized below.

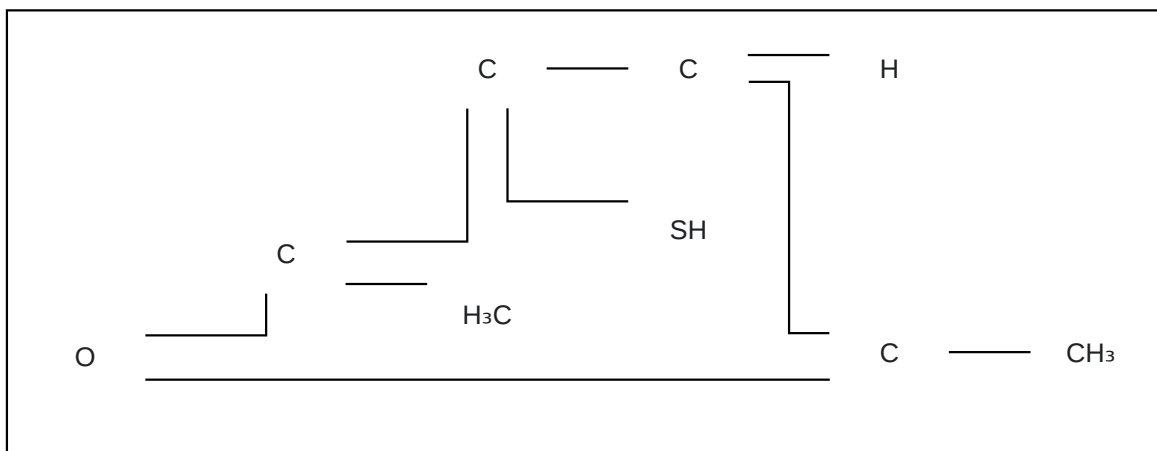
Table 1: Chemical Identifiers for 2,5-Dimethylfuran-3-thiol

Identifier	Value	Reference(s)
CAS Number	55764-23-3	[1] [3] [4]
FEMA Number	3451	[1] [3] [4]
JECFA Number	1063	[1] [3]
Molecular Formula	C ₆ H ₈ OS	[1] [7]
Molecular Weight	128.19 g/mol	[3] [7]
IUPAC Name	2,5-dimethylfuran-3-thiol	[3] [7]
Synonyms	2,5-Dimethyl-3-furanthiol, 3-Mercapto-2,5-dimethylfuran	[3] [8]
InChI Key	DBBHCZMXKBCICL-UHFFFAOYSA-N	[3] [7]
Canonical SMILES	<chem>CC1=CC(=C(O1)C)S</chem>	[3]

Chemical Structure

The structure of DMFT consists of a five-membered furan ring substituted with methyl groups at the C2 and C5 positions and a thiol (-SH) group at the C3 position. This substitution pattern is

critical to its chemical behavior and sensory characteristics.



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Figure 1: Chemical structure of 2,5-Dimethylfuran-3-thiol.

Physicochemical and Organoleptic Properties

The physical state and sensory profile of DMFT dictate its handling requirements and applications. It is a volatile liquid with a potent and distinctive aroma.

Table 2: Physicochemical Properties of 2,5-Dimethylfuran-3-thiol

Property	Value	Reference(s)
Appearance	Clear, light yellow to amber/orange liquid	[1][2][3][9]
Boiling Point	175-177 °C at 760 mmHg	[1][3][9]
Specific Gravity	1.138 - 1.144 @ 25 °C	[1][3]
Refractive Index	1.500 - 1.520 @ 20 °C	[1][3]
Flash Point	53.89 °C (129.00 °F)	[1][10]
Solubility	Insoluble in water; soluble in alcohol and organic oils	[1][3][10]

Organoleptic Profile

DMFT is renowned for its powerful and complex aroma profile. Its sensory characteristics are highly concentration-dependent.

- **Aroma:** At a concentration of 0.10% in propylene glycol, its aroma is described as sulfurous, with notes of lamb and roasted meat.[1] Other descriptors include green onion, brothy, and slightly tomato-like.[2]
- **Taste:** At a concentration of 2 ppm, its taste profile is characterized as meaty, beefy, savory, with notes of chicken skin and a tropical sulfurous character.[2]

The presence of both the furan ring, often associated with sweet or caramelic notes, and the thiol group, known for sulfuric and meaty notes, results in the complex and highly valued savory profile of DMFT.

Synthesis and Chemical Reactivity

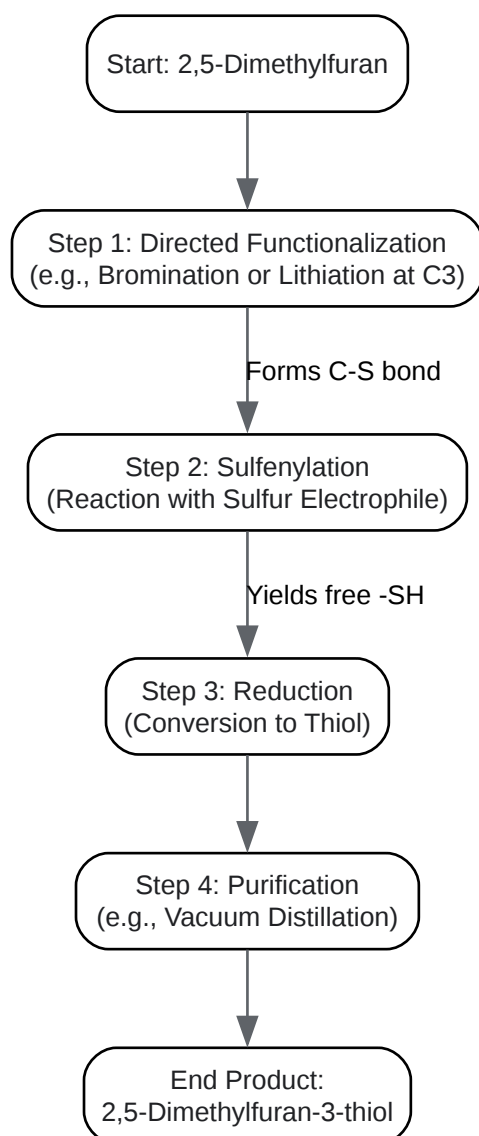
While specific industrial synthesis routes are often proprietary, a general understanding of its formation and inherent reactivity is essential for any scientist working with this compound.

Conceptual Synthetic Pathway

A plausible synthetic approach for DMFT would involve the selective introduction of a thiol group onto a 2,5-dimethylfuran precursor. A conceptual workflow is outlined below. This process leverages well-established principles of heterocyclic chemistry.

Causality of Experimental Choices:

- **Starting Material:** 2,5-Dimethylfuran is a logical and readily available starting material.
- **Directed Thiolation:** Direct introduction of a thiol group is challenging. A common strategy involves an intermediate step, such as lithiation or bromination, to create a reactive site at the C3 position. This is followed by quenching with a sulfur-donating electrophile.
- **Sulfur Source:** Elemental sulfur (S_8) or other sulfur transfer reagents can be used to introduce the sulfur atom.
- **Reduction:** The initial reaction may form a disulfide or other sulfur species, necessitating a final reduction step (e.g., with a mild reducing agent like $NaBH_4$ or $LiAlH_4$) to yield the free thiol.
- **Purification:** Due to its volatility, vacuum distillation is an effective method for purification.



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Figure 2: Conceptual workflow for the synthesis of DMFT.

Chemical Reactivity and Stability

The principal challenge in working with DMFT is its limited stability.^[6] The thiol group is highly susceptible to oxidation.

- Oxidation: In the presence of air (oxygen), light, or trace metal catalysts, DMFT readily oxidizes to form bis(2,5-dimethyl-3-furyl) disulfide.^{[5][11]} This dimerization results in a significant loss of the characteristic meaty aroma, as the disulfide has a much weaker and less impactful sensory profile.^[5]

- **Other Degradation Pathways:** Beyond dimerization, DMFT can participate in electrophilic coupling reactions, especially in complex aqueous systems like process flavorings.[12] Its stability is known to be poor in aqueous solutions, which necessitates its production in a powdered, spray-dried form for many food applications.[12]

This inherent reactivity mandates strict handling and storage conditions to preserve the compound's integrity and sensory properties.

Analytical Methodologies

Accurate analysis of DMFT is essential for quality control, research, and profiling its presence in food matrices.

Protocol 5.1: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing volatile compounds like DMFT.[13]

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a high-purity solvent (e.g., dichloromethane or diethyl ether). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be required.
- **Injection:** Inject 1 μL of the prepared sample into the GC inlet, typically operated in split mode to avoid column overloading due to the compound's high potency.
- **Chromatographic Separation:**
 - **Column:** Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
 - **Temperature Program:** A typical program would start at 40 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 5-10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$. This ensures separation from other volatile components.
- **Mass Spectrometry Detection:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Identification: The compound is identified by its characteristic retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[7] The mass spectrum will show a molecular ion (M^+) at m/z 128 and characteristic fragmentation patterns.

Applications in the Food and Flavor Industry

The primary application of **2,5-Dimethylfuran-3-thiol** is as a synthetic flavoring agent.[14] Its intense savory profile makes it invaluable for creating authentic meat flavors.

- Flavor Formulations: It is a cornerstone ingredient in savory flavor creations, particularly for chicken, beef, pork, and lamb profiles.[1][15] It imparts a roasted, brothy, and rich character that is difficult to achieve with other compounds.
- Processed Foods: It is used to enhance the flavor of a wide range of food products, including soups, sauces, bouillons, processed meats, vegetarian meat analogues, and savory snacks.
- Patented Applications: Several patents describe specific applications, such as its use in meaty oil flavorings for frozen foods and in chicken oil flavorings to provide a strong, stable aroma and taste.[15]

Safety, Handling, and Storage

Given its reactivity and hazardous properties, adherence to strict safety and handling protocols is mandatory.

Table 3: GHS Hazard Classifications for 2,5-Dimethylfuran-3-thiol

Hazard Class	Category	H-Statement	Reference(s)
Flammable Liquids	Category 3	H226: Flammable liquid and vapor	[10][16]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[3][16]
Toxic by Inhalation/Skin Contact	-	R23/24/25: Toxic by inhalation, in contact with skin and if swallowed	[1]

Protocol 7.1: Recommended Handling Procedures

- Ventilation: Always handle **2,5-Dimethylfuran-3-thiol** inside a certified chemical fume hood to avoid inhalation of vapors.[1][16]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1][16]
- Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces. Use grounding straps for containers to prevent static discharge.[1][17]
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[16][17]

Protocol 7.2: Long-Term Storage and Stability Management

- Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon).[18]
- Temperature: Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to slow degradation pathways.[9][16][18]

- Container: Use a tightly sealed, airtight container, preferably made of amber glass to protect from light.[18]
- Purity Check: Due to its instability, it is advisable to re-analyze the purity of the material by GC-MS if it has been stored for an extended period.

Conclusion

2,5-Dimethylfuran-3-thiol is a powerful and indispensable aroma chemical that provides the characteristic savory and meaty notes essential to modern flavor creation. Its utility is, however, balanced by its inherent chemical instability, which presents significant challenges related to its synthesis, storage, and application. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for any scientist or developer aiming to leverage its unique sensory attributes effectively and safely.

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